molecular formula C14H17N3 B1369906 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole CAS No. 1009075-42-6

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole

カタログ番号: B1369906
CAS番号: 1009075-42-6
分子量: 227.3 g/mol
InChIキー: OGOZBBGHZSRLBJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole is a complex organic compound with the molecular formula C14H17N3. It features a unique structure combining a benzimidazole moiety with an 8-azabicyclo[3.2.1]octane scaffold.

準備方法

The synthesis of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole typically involves the following steps:

化学反応の分析

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole has several scientific research applications:

作用機序

The mechanism of action of 1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects .

類似化合物との比較

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole can be compared with other compounds featuring the 8-azabicyclo[3.2.1]octane scaffold, such as:

  • 8-Methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride
  • 8-Benzyl-8-azabicyclo[3.2.1]octan-3-one hydrochloride

These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the benzimidazole moiety in this compound distinguishes it from these related compounds, potentially offering unique binding properties and biological activities .

生物活性

1-(8-Azabicyclo[3.2.1]oct-3-yl)benzimidazole, also known as BIMU-8, is a compound of interest in pharmacological research due to its potential biological activities, particularly as a selective antagonist of the kappa opioid receptor. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C19H26N4O2C_{19}H_{26}N_{4}O_{2} and a molecular weight of 342.4 g/mol. Its structure features a bicyclic system that contributes to its receptor binding properties.

PropertyValue
Molecular FormulaC19H26N4O2
Molecular Weight342.4 g/mol
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Kappa Opioid Receptor Antagonism

Research indicates that BIMU-8 is a potent antagonist of the kappa opioid receptor (KOR). In vitro studies have demonstrated that it exhibits high selectivity for KOR over mu and delta receptors, with an IC50 value of approximately 20 nM for KOR antagonism. This selectivity is significant as it minimizes central nervous system (CNS) exposure while maintaining efficacy against KOR-mediated effects, such as diuresis in vivo .

Structure-Activity Relationship (SAR)

Further studies on SAR have revealed that modifications to the azabicyclic structure can enhance binding affinity and selectivity. For instance, substituting different moieties on the nitrogen atom of the bicyclic ring has been shown to improve pharmacological profiles, yielding compounds with greater selectivity ratios between KOR and other opioid receptors .

Case Study 1: Antagonistic Effects on Diuresis

In a study examining the diuretic effects induced by kappa agonists, BIMU-8 was administered to rats previously treated with a kappa agonist. The results indicated that BIMU-8 effectively reversed the diuretic response, confirming its role as a KOR antagonist .

Case Study 2: Cardiovascular Implications

A comprehensive analysis of BIMU-8's effects on cardiovascular responses was conducted through receptor profiling. The compound was shown to interact with serotonin receptors (5-HT), indicating potential implications in blood pressure regulation through serotonergic pathways .

特性

IUPAC Name

1-(8-azabicyclo[3.2.1]octan-3-yl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-2-4-14-13(3-1)15-9-17(14)12-7-10-5-6-11(8-12)16-10/h1-4,9-12,16H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOZBBGHZSRLBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。